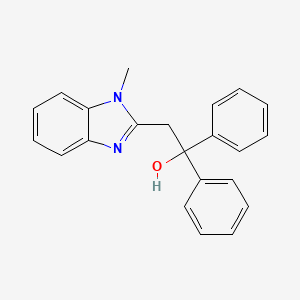
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as ENBET, is a thiazole derivative that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Wirkmechanismus
The mechanism of action of 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one may exert its effects through the inhibition of various enzymes and proteins, including topoisomerase II and NF-κB. 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one may also induce apoptosis through the activation of caspase-3 and the downregulation of Bcl-2.
Biochemical and Physiological Effects:
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the inhibition of bacterial growth. 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis and its potential applications in various scientific research areas. However, 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one research, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific research areas, and the exploration of its mechanism of action. Further studies are also needed to fully understand the advantages and limitations of 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one for lab experiments.
Synthesemethoden
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized using various methods, including the reaction of 2-aminothiazole with ethyl bromoacetate, followed by the reaction of the resulting intermediate with 2-ethoxy-5-nitrobenzaldehyde. Another method involves the reaction of 2-aminothiazole with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-ethoxy-5-nitrobenzaldehyde. Both methods result in the formation of 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential applications in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, 4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit activity against various bacterial strains.
Eigenschaften
IUPAC Name |
(4Z)-4-[(2-ethoxy-5-nitrophenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-3-20-12-6-5-10(16(18)19)7-9(12)8-11-13(17)22-14(15-11)21-4-2/h5-8H,3-4H2,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWJUQUEIQLICV-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)SC(=N2)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)SC(=N2)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-ethoxy-5-nitrobenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)



![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)



![methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)
![5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5732622.png)
![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)